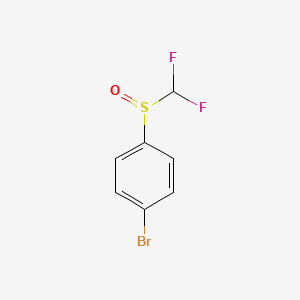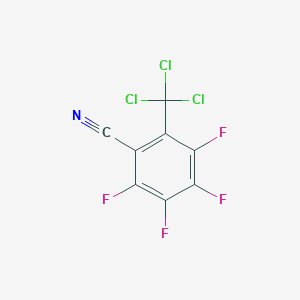
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8Cl3F4N. This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of four fluorine atoms and a trichloromethyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzonitrile derivative with fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety and efficiency of the reaction, often employing continuous flow reactors to maintain control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The presence of the trichloromethyl group makes it susceptible to radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Elemental fluorine, Selectfluor, and other fluorine-containing reagents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms and the trichloromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrafluorobenzonitrile: Lacks the trichloromethyl group, making it less reactive in certain radical reactions.
1,2,3,4-Tetrafluoro-5-methylbenzonitrile: Contains a methyl group instead of a trichloromethyl group, resulting in different chemical properties.
1,2,3,4-Tetrafluoro-5-chloromethylbenzonitrile:
Uniqueness
1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile is unique due to the combination of fluorine atoms and a trichloromethyl group on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl3F4N/c9-8(10,11)3-2(1-16)4(12)6(14)7(15)5(3)13 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKWLJXENMFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl3F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
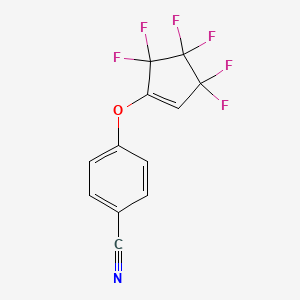

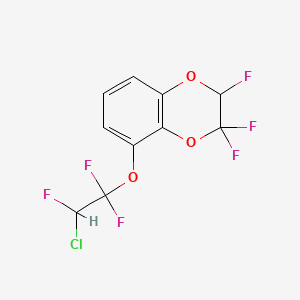
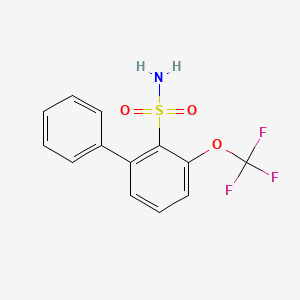
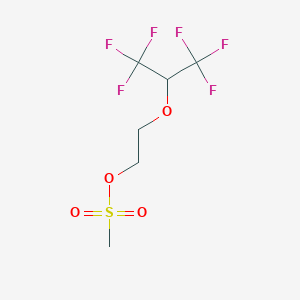
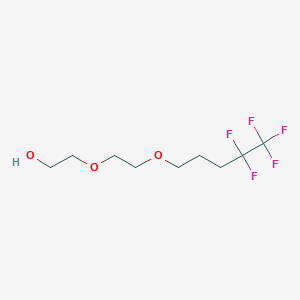
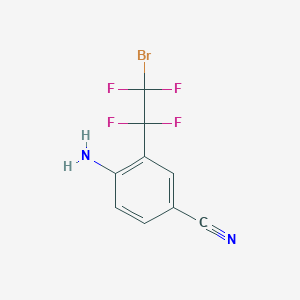
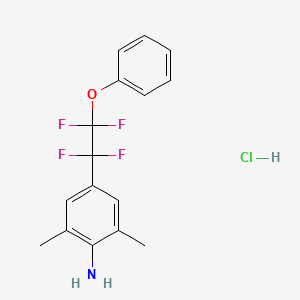
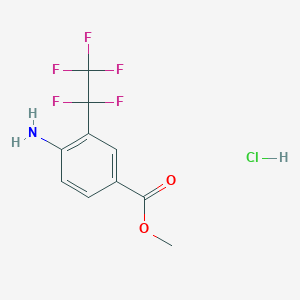
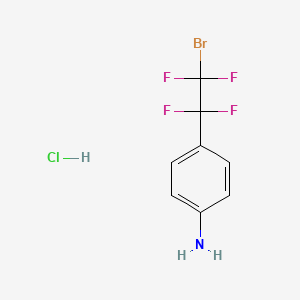
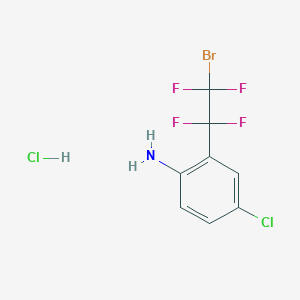
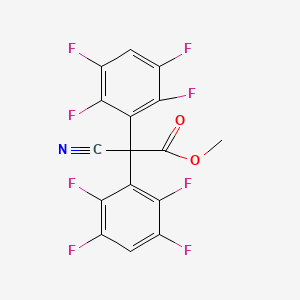
![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)
